molecular formula C19H15FN4O2S B6558970 N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide CAS No. 1171621-94-5

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide

Cat. No.: B6558970
CAS No.: 1171621-94-5
M. Wt: 382.4 g/mol
InChI Key: YBHOVIJWSODGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide is a heterocyclic compound featuring a pyrazole core linked to a 6-fluoro-1,3-benzothiazole moiety and a 2-methoxybenzamide group. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c1-11-9-17(22-18(25)13-5-3-4-6-15(13)26-2)24(23-11)19-21-14-8-7-12(20)10-16(14)27-19/h3-10H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHOVIJWSODGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2OC)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

tuberculosis. The compound’s interaction with its targets likely results in the disruption of essential biological processes, leading to the inhibition of bacterial growth.

Biochemical Pathways

tuberculosis. The downstream effects of this interference could include the disruption of bacterial replication and metabolism, ultimately leading to cell death.

Result of Action

The molecular and cellular effects of VU0643590-1’s action are likely related to its inhibitory activity against M. tuberculosis. This could result in the reduction of bacterial load and the alleviation of symptoms associated with tuberculosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations

Pyrimidinone-Pyrazole Analogs (Compounds 30, 31, 32)

Compounds 30–32 () share a pyrazole-pyrimidinone core but differ in substituents on the benzamide group (e.g., 3-(methylthio), 3-ethoxy). The absence of a benzothiazole ring in these derivatives reduces structural similarity, but their amide linkages highlight the importance of substituent positioning for solubility and reactivity .

Thiazole-Triazole Derivatives (Compounds 9a–9e)

Compounds 9a–9e () incorporate thiazole-triazole-acetamide motifs instead of benzothiazole-pyrazole. Docking studies suggest these compounds bind to enzyme active sites, similar to benzothiazole-based inhibitors. However, the target compound’s 6-fluoro substitution may enhance binding affinity due to increased electron withdrawal, a feature absent in these analogs .

Benzothiazole Derivatives with Fluorine Substitution

Fluorinated benzothiazoles, such as those reported by Pejchal et al. (), demonstrate potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Non-fluorinated analogs (e.g., compound 30 in ) may lack comparable efficacy due to reduced electronegativity .

Substituent Effects on Benzamide and Pyrazole Moieties

  • 5-Chloro-2-Methoxy Analogs () : Replacing the benzothiazole with a thiophene-thiazole group introduces sulfur-rich heterocycles, which may alter metabolic stability. The chloro substituent vs. fluorine also affects lipophilicity and electronic properties .
  • Pyrazole-Isoxazole/Imidazole Derivatives (Compounds 5f–5j, ) : These derivatives feature 2-methoxyphenyl-substituted pyrazoles linked to isoxazole or imidazole carboxamides. Their higher molecular weights (297–388) compared to the target compound may impact bioavailability, emphasizing the role of heterocycle choice in drug design .

Methoxybenzamide Group Comparisons

The 2-methoxybenzamide group is shared with opioid derivatives like 2-methoxyfentanyl (). While the target compound’s benzothiazole-pyrazole core differs significantly, the methoxy group’s role in modulating binding interactions (e.g., hydrogen bonding) is a critical structural feature across diverse pharmacophores .

Pharmacological Potential

While direct activity data for the target compound are unavailable, structural analogs provide insights:

  • Enzyme Inhibition : Fluorinated benzothiazoles () and thiazole-triazoles () show cholinesterase and kinase inhibition, respectively.
  • Antimicrobial Activity : Benzothiazole-thiazole hybrids () and pyrazole derivatives () are explored for antimicrobial applications.

Comparative Data Tables

Table 2: Pharmacological Trends in Analogs

Compound Class Biological Activity Structural Determinants Reference
Fluorinated Benzothiazoles AChE/BChE Inhibition 6-Fluoro substitution
Thiazole-Triazoles Kinase Inhibition Thiazole-triazole scaffold
Pyrazole-Isoxazoles Antimicrobial Isoxazole ring

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.